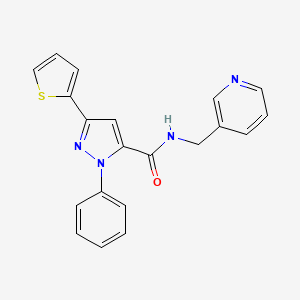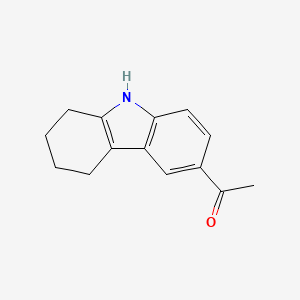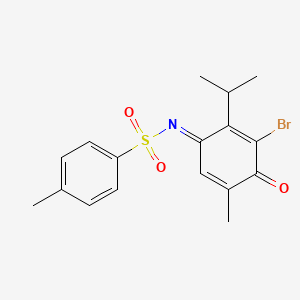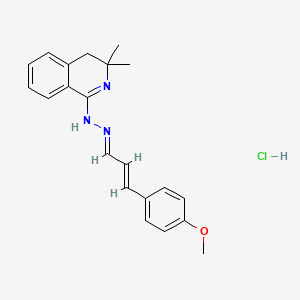![molecular formula C17H17ClN2O2S B5759111 N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5759111.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and diabetes.
Mécanisme D'action
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is a potent inhibitor of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, a protein kinase that plays a crucial role in cell survival and proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is activated by various growth factors and cytokines, and its activity is regulated by phosphorylation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibits the activity of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide by binding to its ATP-binding pocket, thus preventing the phosphorylation of downstream targets. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
The inhibition of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide by N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and suppresses tumor growth. In diabetes, it improves insulin sensitivity and glucose uptake in cells. The compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is its potency as an N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitor. The compound has been shown to be effective in inhibiting N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide activity at low concentrations. However, one of the limitations of the compound is its solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One of the major areas of research is the development of more potent and selective N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitors. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the improvement of the compound's solubility are also areas of future research.
Méthodes De Synthèse
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves the reaction of 4-chloroaniline, carbon disulfide, and isopropyl 3-aminobenzoate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. The purity of the compound can be enhanced by recrystallization.
Applications De Recherche Scientifique
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. The compound has been shown to inhibit the activity of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, a protein kinase that plays a crucial role in cell survival and proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is overexpressed in many types of cancer, and its inhibition can lead to the induction of apoptosis and the suppression of tumor growth. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to have potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in cells.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-5-3-4-12(10-15)16(21)20-17(23)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDVMWWDPLVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)


![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)

![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)
![2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5759108.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)
![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)

